molecular formula C19H17F3N4O2S B2772920 (3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 1706230-73-0

(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2772920
CAS No.: 1706230-73-0
M. Wt: 422.43
InChI Key: JUSNCZFEAHXLPC-UHFFFAOYSA-N
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Description

(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. Compounds based on the 1,2,4-oxadiazole heterocyclic scaffold are the subject of significant research attention due to their diverse bioactivities, which can include antimicrobial, anticancer, and anti-inflammatory properties . The integration of a piperidine moiety, as seen in similar bioactive molecules, can contribute to interactions with enzymatic targets . Furthermore, the presence of the thiophene and trifluoromethylpyridine groups enhances the molecular complexity and potential for target binding, making this compound a valuable intermediate for developing new therapeutic agents or pharmacological tool compounds. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c20-19(21,22)15-4-3-13(9-23-15)18(27)26-6-1-2-12(10-26)8-16-24-17(25-28-16)14-5-7-29-11-14/h3-5,7,9,11-12H,1-2,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSNCZFEAHXLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. How can synthetic byproducts be identified and quantified?

  • Methodological Answer :
  • LC-MS/MS : Employ reverse-phase chromatography (C18 column) with MRM (multiple reaction monitoring) to detect trace impurities .
  • NMR Relaxation Measurements : Use T1/T2 relaxation times to distinguish minor isomers .

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